molecular formula C19H17BrN2O4S B2950570 (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-21-3

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2950570
CAS No.: 864975-21-3
M. Wt: 449.32
InChI Key: RMZUKDNXTXGBFH-VZCXRCSSSA-N
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Description

This compound is a heterocyclic derivative featuring a benzo[d]thiazole core substituted with a 2-bromobenzoyl imino group, a 2-methoxyethyl chain, and a methyl ester at position 5. Its Z-configuration denotes the spatial arrangement of the imino group relative to the thiazole ring. The bromine atom at the benzoyl moiety enhances electrophilic reactivity, while the methoxyethyl side chain contributes to solubility and conformational flexibility. The methyl ester at position 6 stabilizes the molecule and influences its pharmacokinetic properties .

Properties

IUPAC Name

methyl 2-(2-bromobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-25-10-9-22-15-8-7-12(18(24)26-2)11-16(15)27-19(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZUKDNXTXGBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound features a thiazole ring fused with a benzene derivative and a carboxylate group, which are known to influence biological activity. The presence of the bromobenzoyl and methoxyethyl substituents may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of thiazole and related compounds exhibit a wide range of biological activities. The following sections detail specific activities observed for this compound.

Antibacterial Activity

Thiazole derivatives have been shown to possess significant antibacterial properties. For instance:

  • Mechanism of Action : Many thiazole compounds inhibit bacterial growth by targeting essential enzymes or disrupting cell wall synthesis.
  • Case Study : A study on similar thiazole derivatives demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.06 µg/ml against Mycobacterium tuberculosis . While specific data for the compound is not available, structural similarities suggest potential efficacy.

Antifungal Activity

Thiazole compounds are also recognized for their antifungal properties:

  • Research Findings : Compounds containing thiazole rings have shown effectiveness against various fungal strains. For example, studies indicate that certain thiazole derivatives exhibit MIC values ranging from 1 to 10 µg/ml against common fungi .
  • Potential Applications : Given the structure of this compound, it may serve as a lead compound for developing new antifungal agents.

Anticancer Activity

The anticancer potential of thiazole derivatives has garnered considerable interest:

  • In Vitro Studies : Thiazolo[3,2-a]benzimidazoles have been reported to exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
  • Comparative Analysis : The compound's structure suggests it may interact with cancer-related pathways similarly to other thiazole derivatives that have shown IC50 values in the low micromolar range against tumor cells .

Data Tables

Activity Type Compound/Derivatives MIC/IC50 Values Target Organisms/Cells
AntibacterialMethyl 2-amino-5-benzylthiazole-4-carboxylate0.06 µg/mlMycobacterium tuberculosis
AntifungalVarious thiazole derivatives1 - 10 µg/mlCommon fungal strains
AnticancerThiazolo[3,2-a]benzimidazolesLow µM rangeVarious cancer cell lines

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Thiazole/Thiadiazole Chemistry

Compound A : 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

  • Structural Features : Contains a brominated thiadiazole core fused with an imidazole ring. Unlike the target compound, it lacks the ester and methoxyethyl groups.
  • Reactivity : The bromine at position 2 undergoes nucleophilic substitution with secondary amines, similar to the bromobenzoyl group in the target compound .
  • Key Difference : The absence of a dihydrobenzo[d]thiazole ring reduces steric hindrance, making Compound A more reactive in substitution reactions.

Compound B: (Z)-Methyl 3-(2-Ethoxyethyl)-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

  • Structural Features : Replaces bromine with a nitro group and methoxyethyl with ethoxyethyl.
  • Reactivity : The nitro group increases electron-withdrawing effects, enhancing electrophilicity compared to the bromine in the target compound.
  • Bioactivity : Nitro-substituted analogues exhibit higher antimicrobial activity but lower metabolic stability due to nitro reduction pathways .
Quantitative Similarity Analysis Using Chemoinformatics Tools

A Tanimoto coefficient-based comparison (Table 1) highlights structural similarities between the target compound and analogues. The analysis was performed using binary fingerprints of functional groups and topological features .

Table 1 : Similarity Coefficients and Key Properties

Compound Tanimoto Coefficient Molecular Weight (g/mol) Key Functional Groups
Target Compound 1.00 463.29 Bromobenzoyl, methoxyethyl, methyl ester
Compound A 0.35 338.18 Bromothiadiazole, phenyl
Compound B 0.78 444.35 Nitrobenzoyl, ethoxyethyl, methyl ester
Compound C* 0.65 421.22 Chlorobenzoyl, methoxyethyl, methyl ester

*Compound C: Hypothetical derivative with chlorine substitution.

Insights :

  • The highest similarity (Tanimoto = 0.78) is observed with Compound B, emphasizing the role of ester and alkyl ether groups in structural alignment.
  • Lower similarity with Compound A (Tanimoto = 0.35) underscores the divergent core heterocycles (thiadiazole vs. dihydrobenzo[d]thiazole) .
Electrophilic Reactivity
  • Target Compound : The 2-bromobenzoyl group undergoes Suzuki-Miyaura coupling, enabling biaryl synthesis. This reactivity is absent in nitro- or chloro-substituted analogues .
  • Compound B : Nitro groups facilitate reduction to amines but are prone to forming toxic metabolites, limiting therapeutic utility compared to bromine-containing derivatives .
Antimicrobial Activity
  • Target Compound : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption via lipophilic interactions.
  • Compound C : Chlorine substitution improves activity (MIC = 16 µg/mL) but increases hepatotoxicity risks .

Methodological Considerations in Structural Comparison

Graph-based alignment methods (e.g., maximum common subgraph detection) reveal conserved motifs, such as the methyl ester and methoxyethyl chain, across analogues . However, stereochemical differences (e.g., Z-configuration) necessitate 3D conformational analysis for accurate bioactivity predictions.

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